(E)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-5-3-14(4-6-15)17-8-10-19(23-22-17)25-12-11-21-18(24)9-7-16-2-1-13-26-16/h1-10,13H,11-12H2,(H,21,24)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWMMUDHIQFLRF-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound with potential biological activity, particularly in pharmacological applications. This compound is characterized by its unique molecular structure, which includes a pyridazine moiety and thiophene group, contributing to its diverse biological effects.
- Molecular Formula : C19H16FN3O2S
- Molecular Weight : 369.41 g/mol
- CAS Number : 1207061-44-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the pyridazinyl and thiophenyl groups suggests potential activity in modulating various biochemical pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Antitumor Activity
A study on pyrazole derivatives similar to this compound revealed that these compounds effectively inhibited cell growth in vitro through mechanisms involving apoptosis and cell cycle arrest. For instance, a derivative showed IC50 values in the low micromolar range against cancer cell lines, indicating potent antitumor activity.
Anti-inflammatory Activity
In another investigation, a related compound was tested for its ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in nitric oxide levels, suggesting that the compound may serve as an effective anti-inflammatory agent by modulating immune responses.
Antimicrobial Activity
Research evaluating the antimicrobial efficacy of thiophene-containing compounds demonstrated that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Estimated based on structural analogs; exact data unavailable in provided evidence.
Substituent Effects on Bioactivity
- Fluorophenyl vs. Methoxyphenyl/Chlorophenyl : The 4-fluorophenyl group in the target compound may offer improved metabolic stability and target binding compared to methoxyphenyl () or chlorophenyl () analogs due to fluorine’s electronegativity and small atomic radius .
- Pyridazine vs. Pyrimidine/Phthalazinone Cores: Pyridazine’s electron-deficient nature could enhance interactions with ATP-binding pockets in kinases, whereas pyrimidine () or phthalazinone () cores may favor interactions with nucleic acids or other enzymes .
- Thiophene Acrylamide Orientation : The (E)-configuration of the thiophene acrylamide moiety is critical for maintaining planarity and π-π stacking with aromatic residues in target proteins, a feature shared with compounds in and .
Molecular Weight and Drug-Likeness
The target compound’s estimated molecular weight (~384.4) falls within the acceptable range for oral bioavailability (typically <500 Da). In contrast, bulkier analogs like the pyrido[1,2-a]pyrimidinone derivative (, MW 475.45) may face challenges in permeability .
Q & A
Q. How can aqueous formulations be developed for this hydrophobic compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
